molecular formula C12H19F2NO2 B1478797 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid CAS No. 2097951-09-0

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B1478797
CAS No.: 2097951-09-0
M. Wt: 247.28 g/mol
InChI Key: XOKWTEVRYDTKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Metabolic Pathways

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics. Understanding these pathways is important for optimizing the compound’s therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its pharmacological effects and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-2-10(11(16)17)15-6-8-4-3-5-12(13,14)9(8)7-15/h8-10H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKWTEVRYDTKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2CCCC(C2C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid
Reactant of Route 2
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid
Reactant of Route 3
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid
Reactant of Route 4
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid
Reactant of Route 5
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid
Reactant of Route 6
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.